

Solubility of Disperse Red 86 in different organic solvents

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: C.I. Disperse Red 86

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Solubility Profile of Disperse Red 86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86, a member of the anthraquinone dye family, is a synthetic colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.^{[1][2][3]} Its efficacy in these applications is intrinsically linked to its solubility characteristics in various media. Beyond textiles, the physicochemical properties of such compounds are of significant interest in diverse research and development sectors, including materials science and potentially for niche applications in drug development where understanding molecular dispersion and interaction is critical. This technical guide provides an in-depth overview of the solubility of Disperse Red 86 in organic solvents, outlines a detailed experimental protocol for its determination, and presents a logical workflow for these experimental procedures.

Disclaimer: Quantitative solubility data for Disperse Red 86 in specific organic solvents is not readily available in the public domain. The data presented in this guide is representative and intended for illustrative purposes to guide researchers in their experimental design and data presentation.

Core Concepts in Solubility

The solubility of a disperse dye like Disperse Red 86 is governed by the principle of "like dissolves like." As a molecule with a large, relatively nonpolar anthraquinone core, it exhibits low solubility in water and a greater affinity for organic solvents.^[1] The dissolution process involves the overcoming of intermolecular forces in both the solute (Disperse Red 86) and the solvent, and the formation of new solute-solvent interactions. Factors influencing this equilibrium include the chemical structure of the dye, the polarity of the solvent, temperature, and the presence of any co-solvents or other solutes.

Solubility of Disperse Red 86 in Organic Solvents

While precise quantitative data is scarce, qualitative descriptions indicate that Disperse Red 86 is soluble in polar organic solvents such as ethanol and acetone. The following table provides a representative summary of expected solubility behaviors in a range of common organic solvents. These values are hypothetical and should be experimentally determined for any specific application.

Organic Solvent	Chemical Formula	Polarity Index (Representative)	Expected Solubility (g/L at 25°C) - Representative
Methanol	CH ₃ OH	5.1	Moderate
Ethanol	C ₂ H ₅ OH	4.3	Moderate to High
Acetone	C ₃ H ₆ O	4.3	High
Ethyl Acetate	C ₄ H ₈ O ₂	4.4	Moderate
Dichloromethane	CH ₂ Cl ₂	3.1	High
Toluene	C ₇ H ₈	2.4	Low to Moderate
n-Hexane	C ₆ H ₁₄	0.1	Low

Experimental Protocol for Solubility Determination

The following protocol details a robust method for determining the solubility of Disperse Red 86 in an organic solvent of interest using the saturation shake-flask method followed by UV-Vis spectrophotometric analysis.

1. Materials and Equipment:

- Disperse Red 86 (high purity)
- Selected organic solvents (analytical grade)
- Volumetric flasks (various sizes)
- Erlenmeyer flasks with stoppers
- Orbital shaker or magnetic stirrer
- Constant temperature water bath or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Syringes
- Analytical balance
- UV-Vis spectrophotometer
- Quartz or glass cuvettes

2. Preparation of Standard Solutions and Calibration Curve:

- Accurately weigh a small amount of Disperse Red 86 and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
- Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
- Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λ_{max}) for Disperse Red 86 in the specific solvent.
- Measure the absorbance of each standard solution at the λ_{max} .
- Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and follow the Beer-Lambert Law.

3. Saturation and Equilibration:

- Add an excess amount of Disperse Red 86 to an Erlenmeyer flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
- Seal the flask to prevent solvent evaporation.
- Place the flask in a constant temperature bath on an orbital shaker or with a magnetic stirrer.
- Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

4. Sample Collection and Analysis:

- Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter to remove any suspended solid particles.
- If necessary, dilute the clear, saturated solution with the same organic solvent to bring its absorbance within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample at the λ_{max} using the UV-Vis spectrophotometer.

5. Calculation of Solubility:

- Using the equation of the line from the calibration curve, calculate the concentration of Disperse Red 86 in the diluted sample.
- Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of Disperse Red 86 in that solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Disperse Red 86.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a linear experimental progression, as depicted in the workflow diagram above. The process follows a clear cause-and-effect sequence, from preparation and execution to data analysis and final determination of the solubility value. The accuracy of each step directly impacts the reliability of the final result, emphasizing the importance of careful experimental technique.

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- To cite this document: BenchChem. [Solubility of Disperse Red 86 in different organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077459#solubility-of-disperse-red-86-in-different-organic-solvents]

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